molecular formula C14H15BrN4O2 B12269634 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12269634
M. Wt: 351.20 g/mol
InChI Key: NMRMHXRGDNIFPV-UHFFFAOYSA-N
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Description

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound with a unique structure that includes a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting with the bromination of a pyridine derivative. The cyanide group is introduced through a nucleophilic substitution reaction. The morpholine ring is then formed through a cyclization reaction, and the carboxamide group is added via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized under specific conditions.

    Reduction: The cyanide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide, while reduction of the cyanide group may produce an aminopyridine derivative.

Scientific Research Applications

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and cyanide group may interact with enzymes or receptors, modulating their activity. The morpholine carboxamide moiety can enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: A brominated pyridine derivative with similar reactivity.

    N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide: A structurally related compound with different functional groups.

Uniqueness

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a brominated pyridine ring, a cyanide group, and a morpholine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H15BrN4O2

Molecular Weight

351.20 g/mol

IUPAC Name

4-(5-bromo-3-cyanopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H15BrN4O2/c15-10-5-9(6-16)13(17-7-10)19-3-4-21-12(8-19)14(20)18-11-1-2-11/h5,7,11-12H,1-4,8H2,(H,18,20)

InChI Key

NMRMHXRGDNIFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N

Origin of Product

United States

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